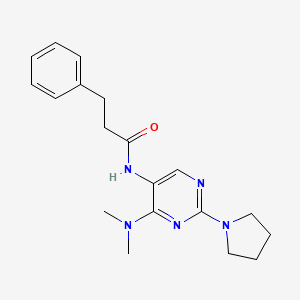

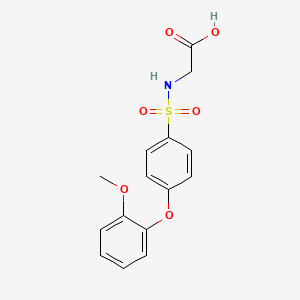

![molecular formula C16H21NO5 B2551263 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid CAS No. 2377030-62-9](/img/structure/B2551263.png)

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid" is a structurally complex molecule that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol to prepare methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to the compound . Another relevant method is the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, which can lead to various derivatives through oxidative heterocyclization and condensation reactions .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to characterize the molecular structure of indole derivatives . Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic nature, bonding, and anti-bonding structures of these molecules . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For instance, the Meisenheimer rearrangement of tetrahydro-2H-azetopyridoindole N-oxides can lead to the formation of hexahydroazocino[5,6-b]indoles . Additionally, the Pd(II)-catalyzed intramolecular diamination of alkynes can be used to synthesize indoloisoquinolinones, with the 2-(methoxycarbonyl)ethyl group serving as a removable N-protecting group .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxycarbonyl and other substituents can affect properties such as solubility, melting points, and reactivity . The NLO activity of related compounds has been investigated, revealing potential applications in materials science . The reactivity of indole derivatives can also be studied through one-electron oxidation reactions, which can lead to radical cations and influence side-chain fragmentation .

Relevant Case Studies

Case studies involving indole derivatives often focus on their biological activities, such as their chemopreventive properties against cancer . The synthesis and functionalization of these compounds are also of interest for the development of new pharmaceuticals and materials with specific properties, such as NLO activity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

The synthesis of novel indole derivatives through the functionalization of indole carboxylic acids has been a significant area of research. For instance, novel indole-benzimidazole derivatives have been synthesized from 2-methylindole-3-acetic acid and its derivatives, showcasing the versatility of indole carboxylic acids in creating heterocyclic compounds with potential applications in material science and pharmaceuticals (Wang et al., 2016).

Antibacterial Applications

The synthesis of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids has demonstrated significant in vitro Gram-positive antibacterial activity, highlighting the potential use of methoxycarbonyl derivatives in developing new antibacterial agents (Kim et al., 1984).

Crystal Structure Analysis

The detailed crystal structure analysis of compounds like methyl 2-[6,11-dihydro-5-(methoxycarbonyl)-3-oxo-3H-indolizino[8,7-b]indol-2(5H)-ylidene]-2,5,6,11-tetrahydro-3-oxo-3H-indolizino[8,7-b]-indole-5-carboxylate offers insights into the molecular arrangement and potential applications of these structures in designing new materials and drugs (Iijima & Irikawa, 1996).

Catalysis and Chemical Transformations

Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the potential of methoxycarbonyl derivatives in facilitating chemical transformations, such as the synthesis of unsaturated esters or cascade reactions leading to α,ω-diesters. This research underscores the relevance of these compounds in synthetic chemistry and industrial applications (Magro et al., 2010).

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVMIESSVNZILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2CC1(COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

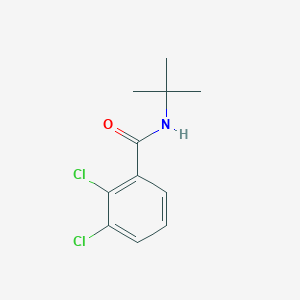

![1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)

![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)

![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)

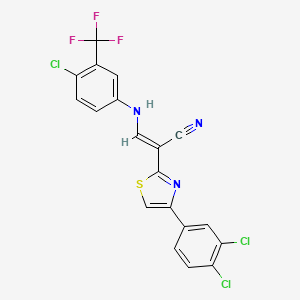

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)